An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Lithium Fluoride
An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Lithium Fluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of lithium fluoride (B91410) (LiF). It is intended to serve as a core resource for researchers, scientists, and professionals in drug development who utilize LiF in their work, for applications ranging from X-ray spectrometry to dosimetry and as a component in molten salts. This document details the crystallographic properties of LiF, provides an in-depth experimental protocol for the determination of its lattice parameters using powder X-ray diffraction (XRD), and presents a summary of its lattice parameter values under various conditions.
Lithium Fluoride Crystal Structure
Lithium fluoride crystallizes in a face-centered cubic (FCC) lattice, analogous to the structure of sodium chloride (NaCl), commonly known as the rock salt or halite structure.[1][2] In this structure, each lithium cation (Li⁺) is octahedrally coordinated to six fluoride anions (F⁻), and similarly, each fluoride anion is octahedrally coordinated to six lithium cations.
The crystallographic details of LiF are summarized in the table below.
| Parameter | Value | Reference |
| Crystal System | Cubic | [3] |
| Lattice Type | Face-Centered Cubic (FCC) | [2] |
| Space Group | Fm-3m | [4] |
| Space Group Number | 225 | [4] |
| Pearson Symbol | cF8 | |
| Prototype | NaCl | [1] |
| Li⁺ Wyckoff Position | 4a (0, 0, 0) | [4] |
| F⁻ Wyckoff Position | 4b (0.5, 0.5, 0.5) | [4] |
| Coordination Number | 6 (for both Li⁺ and F⁻) | [1] |
Lattice Parameters of Lithium Fluoride
The lattice parameter, a, of a cubic crystal system is the length of the edge of the unit cell. For lithium fluoride, this value is a critical parameter that can be influenced by factors such as temperature and pressure. The accepted value at room temperature is approximately 4.027 Å. A compilation of reported lattice parameter values is presented in the following tables.
Lattice Parameter at Ambient Conditions
| Lattice Parameter, a (Å) | Reference |
| 4.026 | [3] |
| 4.0279 | [5] |
| 4.08 | [4] |
| 4.0270 | [6] |
Note: Variations in reported values can be attributed to different experimental conditions and measurement precision.
Lattice Parameter as a Function of Temperature
The lattice parameter of LiF exhibits a positive thermal expansion, meaning it increases with temperature.
| Temperature (K) | Lattice Parameter, a (Å) |
| 0 | 1.996 (Li-F distance) |
| Room Temperature | 4.027 (approx.) |
Lattice Parameter as a Function of Pressure
The lattice parameter of LiF decreases with increasing pressure. Theoretical calculations provide insight into this relationship.
| Pressure (GPa) | Lattice Parameter, a (Å) (PBE functional) | Lattice Parameter, a (Å) (SCAN functional) | Reference |
| 0 | 4.06 | 4.15 | [7] |
| 30 | ~3.8 | ~3.9 | [7] |
| 60 | ~3.6 | ~3.7 | [7] |
| 90 | ~3.5 | ~3.6 | [7] |
| 120 | 3.37 | 3.54 | [7] |
Note: These values are derived from Density Functional Theory (DFT) calculations and represent theoretical predictions.[7]
Experimental Determination of Lattice Parameters using Powder X-ray Diffraction
Powder X-ray diffraction (XRD) is the primary experimental technique for the precise determination of the lattice parameters of crystalline materials like LiF. The following protocol outlines the key steps for this process, from sample preparation to data analysis using the Rietveld refinement method.
Experimental Workflow
Caption: A flowchart illustrating the key stages in the experimental determination of lithium fluoride lattice parameters.
Detailed Methodologies
Proper sample preparation is critical to obtain high-quality diffraction data.
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Grinding: The LiF powder should be finely ground to a consistent particle size, typically in the range of 1-10 µm.[8] This can be achieved using an agate mortar and pestle to minimize contamination. Homogeneous particle size reduces orientation effects and ensures better powder averaging.
-
Sieving (Optional): To further ensure a narrow particle size distribution, the ground powder can be passed through a fine mesh sieve.
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Sample Mounting: The fine LiF powder is then carefully packed into a sample holder. It is crucial to create a flat, smooth surface that is flush with the holder's reference plane to avoid errors in peak positions due to sample displacement.[9] A zero-background sample holder, often a single crystal of silicon cut along a non-diffracting plane, is recommended for high-precision measurements.[9]
The following are typical instrumental parameters for collecting powder XRD data for LiF.
| Parameter | Recommended Value/Setting | Rationale |
| X-ray Source | Cu Kα (λ ≈ 1.5406 Å) | Commonly available and provides good peak dispersion for LiF. |
| Operating Voltage | 40 kV | Standard operating voltage for Cu X-ray tubes. |
| Operating Current | 40 mA | Standard operating current for Cu X-ray tubes. |
| Goniometer | Bragg-Brentano geometry | Standard configuration for powder diffractometers. |
| Divergence Slit | 0.5° - 1.0° | Controls the illuminated area on the sample. A smaller slit provides higher resolution but lower intensity.[10] |
| Receiving Slit | 0.1 - 0.2 mm | Affects the resolution of the detected diffraction peaks.[10] |
| Soller Slits | On both incident and diffracted beam paths | Reduces axial divergence, leading to more symmetric peak shapes. |
| Scan Range (2θ) | 20° - 100° | This range covers the major diffraction peaks of LiF. |
| Step Size (2θ) | 0.01° - 0.02° | A small step size is necessary for accurate peak profiling. |
| Scan Speed/Time per Step | 1 - 5 seconds/step | Slower scan speeds improve the signal-to-noise ratio. |
Rietveld refinement is a powerful technique that fits a calculated diffraction pattern to the entire experimental pattern, allowing for the precise determination of lattice parameters and other structural details.[11]
Logical Workflow for Rietveld Refinement
Caption: A diagram showing the sequential steps involved in the Rietveld refinement process for determining LiF lattice parameters.
Step-by-Step Refinement Protocol:
-
Initial Structural Model: Begin by inputting a crystallographic information file (CIF) for LiF into the refinement software (e.g., GSAS-II, FullProf, TOPAS). This file contains the space group (Fm-3m), atomic coordinates for Li and F, and an initial estimate of the lattice parameter.[12]
-
Scale Factor Refinement: The first parameter to be refined is the overall scale factor, which scales the calculated pattern to the observed intensities.
-
Background Refinement: Model the background of the diffraction pattern. A polynomial function (e.g., Chebyshev) is commonly used. The number of coefficients in the polynomial should be increased until the background is well-fitted without overfitting the data.
-
Zero-Shift Error Refinement: Refine the zero-shift parameter, which corrects for any small misalignment of the instrument.
-
Lattice Parameter Refinement: The lattice parameter, a, is then refined. For a cubic system like LiF, only one lattice parameter needs to be refined.
-
Peak Profile Refinement: The shape of the diffraction peaks is modeled using a profile function, typically a pseudo-Voigt or Pearson VII function. The parameters controlling the peak width (U, V, W) and shape are refined to accurately model the instrumental and sample-related peak broadening.
-
Atomic Displacement Parameter (ADP) Refinement: Refine the isotropic atomic displacement parameters (Biso or Uiso) for both Li and F. These parameters account for the thermal vibrations of the atoms.
-
Convergence and Validation: The refinement is iterated until the parameters converge and the goodness-of-fit indicators, such as the weighted profile R-factor (Rwp) and the goodness-of-fit (GOF or χ²), are minimized and close to their ideal values. A visual inspection of the difference plot (observed - calculated pattern) should show only random noise, indicating a good fit.
Conclusion
This technical guide has provided a detailed overview of the crystal structure and lattice parameters of lithium fluoride. The face-centered cubic structure of LiF is well-established, and its lattice parameter at ambient conditions is known with high precision. The provided experimental protocol for powder X-ray diffraction and Rietveld refinement offers a robust methodology for researchers to accurately determine the lattice parameters of LiF in their own experimental setups. The compilation of data on the effects of temperature and pressure on the lattice parameter serves as a valuable reference for studies conducted under non-ambient conditions. This comprehensive information is intended to support the advanced research and development activities of scientists and professionals in various fields where lithium fluoride is a material of interest.
References
- 1. _____________________________________________________________________ [ucl.ac.uk]
- 2. themultiphysicsjournal.com [themultiphysicsjournal.com]
- 3. crystal-gmbh.com [crystal-gmbh.com]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. ncelements.com [ncelements.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. An Analysis of the Effect of Different Instrumental Conditions on the Shapes of X-ray Powder Line Profiles | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]
- 11. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
